molecular formula C20H21Cl2NO3 B12760852 Methyl 4-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanoate CAS No. 104775-06-6

Methyl 4-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanoate

Cat. No.: B12760852
CAS No.: 104775-06-6
M. Wt: 394.3 g/mol
InChI Key: KARJHBOHGDBGHY-UHFFFAOYSA-N
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Description

Methyl 4-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanoate is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including hydroxyl, chloro, and methylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanoate typically involves multiple steps. One common method includes the condensation of 5-chloro-2-hydroxy-3-methylbenzaldehyde with 4-chlorobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl 4-aminopentanoate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)butanoate
  • Methyl 4-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)hexanoate

Uniqueness

Methyl 4-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanoate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

104775-06-6

Molecular Formula

C20H21Cl2NO3

Molecular Weight

394.3 g/mol

IUPAC Name

methyl 4-[[(5-chloro-2-hydroxy-3-methylphenyl)-(4-chlorophenyl)methylidene]amino]pentanoate

InChI

InChI=1S/C20H21Cl2NO3/c1-12-10-16(22)11-17(20(12)25)19(14-5-7-15(21)8-6-14)23-13(2)4-9-18(24)26-3/h5-8,10-11,13,25H,4,9H2,1-3H3

InChI Key

KARJHBOHGDBGHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=NC(C)CCC(=O)OC)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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